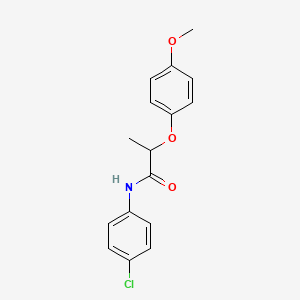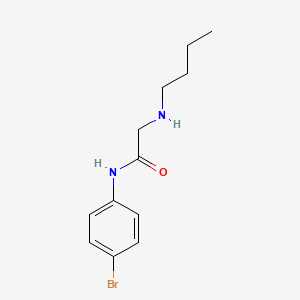![molecular formula C14H13FN2O3 B4990169 N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4990169.png)
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, also known as FLFM, is a chemical compound that has shown potential in scientific research applications. It is a synthetic compound that belongs to the oxazole family and has a molecular weight of 313.33 g/mol. FLFM has been found to have a wide range of potential applications in the field of neuroscience, particularly in the study of memory and learning.
Mecanismo De Acción
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide binds to the GluN2B subunit of the NMDA receptor and modulates its activity. The GluN2B subunit is involved in the regulation of synaptic plasticity, which is the ability of synapses to change their strength in response to activity. N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been found to enhance the activity of the GluN2B subunit, leading to an increase in synaptic plasticity and the formation of long-term potentiation (LTP), which is a cellular mechanism underlying memory formation.
Biochemical and Physiological Effects:
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been found to have a range of biochemical and physiological effects. It has been shown to enhance the activity of the GluN2B subunit of the NMDA receptor, leading to an increase in synaptic plasticity and the formation of LTP. N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has also been found to increase the release of various neurotransmitters, such as glutamate and acetylcholine, which are involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified using various techniques. N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has also been found to have a high affinity for the GluN2B subunit of the NMDA receptor, making it a useful tool for investigating the role of this subunit in memory and learning. However, N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide also has some limitations for lab experiments. It has been found to be toxic at high concentrations, which can limit its use in certain experiments. Additionally, N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. One area of research is the development of new compounds that have similar or improved properties compared to N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide. These compounds could be used to investigate the role of the GluN2B subunit in memory and learning, and could potentially be used as therapeutic agents for memory-related disorders. Another area of research is the investigation of the long-term effects of N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide on synaptic plasticity and memory formation. This could involve the use of chronic administration of N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide in animal models to study its effects over a longer period of time. Finally, there is a need for further research on the toxicity and safety of N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide, particularly at higher concentrations. This could involve the use of more advanced toxicity testing methods, such as in vitro assays and animal studies.
Métodos De Síntesis
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide can be synthesized using a multistep process that involves the reaction of various chemicals. The synthesis process involves the use of 2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxylic acid and allylamine hydrochloride as starting materials. The reaction is carried out in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has shown potential in scientific research applications, particularly in the field of neuroscience. It has been found to have a high affinity for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning. N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide has been used in various studies to investigate the role of the GluN2B subunit in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
2-[(4-fluorophenoxy)methyl]-N-prop-2-enyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O3/c1-2-7-16-14(18)12-8-20-13(17-12)9-19-11-5-3-10(15)4-6-11/h2-6,8H,1,7,9H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCYWTDJDDGSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=COC(=N1)COC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-mesityl-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4990094.png)

![1-(3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}phenyl)ethanone hydrochloride](/img/structure/B4990106.png)
![methyl 4-(2-fluorobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4990108.png)
![1-{N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4990117.png)
![2-(2-fluorobenzyl)-6-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B4990122.png)
![1-[2-(1,3-benzodioxol-5-yl)ethyl]-3-(3-methylbenzyl)-2,5-pyrrolidinedione](/img/structure/B4990127.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]pentanamide](/img/structure/B4990161.png)
![N-(2-ethoxyphenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4990177.png)


![4-[(1-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4990189.png)
